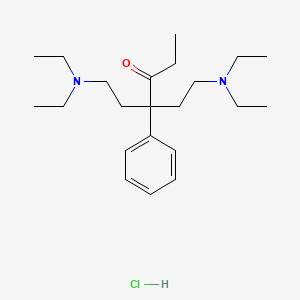
4,4'-(1,3-Dioxolane-2,2-diyl)dibutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid is an organic compound featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid typically involves the reaction of dibromobutane with diethyl methylmalonate. The process includes several steps:
Formation of the Intermediate: Dibromobutane reacts with diethyl methylmalonate under basic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the dioxolane ring.
Hydrolysis: The final step involves hydrolysis to yield 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound may be used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism by which 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid exerts its effects involves interactions with molecular targets and pathways. The dioxolane ring can act as a reactive site, facilitating various chemical transformations. The specific pathways and targets depend on the context in which the compound is used, such as in organic synthesis or biological systems .
Comparaison Avec Des Composés Similaires
2,2’-(1,3-Dioxolane-2,2-diyl)diethanol: This compound features a similar dioxolane ring but with different substituents.
1,3-Dioxolane-4,4-diacetic acid, 5-oxo-: Another compound with a dioxolane ring, but with additional functional groups.
Uniqueness: 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid is unique due to its specific structural arrangement and the presence of the dibutanoic acid moiety.
Propriétés
Numéro CAS |
5694-93-9 |
|---|---|
Formule moléculaire |
C11H18O6 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
4-[2-(3-carboxypropyl)-1,3-dioxolan-2-yl]butanoic acid |
InChI |
InChI=1S/C11H18O6/c12-9(13)3-1-5-11(16-7-8-17-11)6-2-4-10(14)15/h1-8H2,(H,12,13)(H,14,15) |
Clé InChI |
XJPKKYMQLMCBOX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)


![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)





![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
